![molecular formula C16H20ClN3O B3005723 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 305372-76-3](/img/structure/B3005723.png)
5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group at the 5th position, an ethylpiperazinylmethyl group at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-8-hydroxyquinoline.
Substitution Reaction: The 5-chloro-8-hydroxyquinoline undergoes a nucleophilic substitution reaction with 4-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The chloro group at the 5th position can be reduced to form a hydrogen-substituted quinoline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogen-substituted quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in various industrial processes.
作用机制
The mechanism of action of 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways.
相似化合物的比较
Similar Compounds
5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol: Similar structure but with a methylpiperidinyl group instead of an ethylpiperazinyl group.
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol: Contains a phenylpiperazinyl group, offering different biological properties.
Uniqueness
5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylpiperazinyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
属性
IUPAC Name |
5-chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-2-19-6-8-20(9-7-19)11-12-10-14(17)13-4-3-5-18-15(13)16(12)21/h3-5,10,21H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYPLNKELDZOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
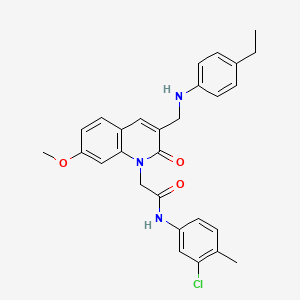
![3-[(E)-2-(4-fluorophenyl)ethenyl]-1-methyl-1,2-dihydroquinoxalin-2-one](/img/structure/B3005641.png)
![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)
![2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)
![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)
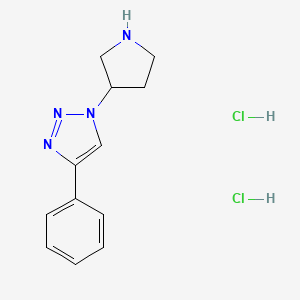
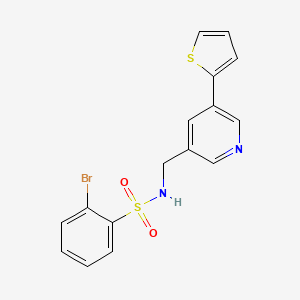
![ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B3005651.png)
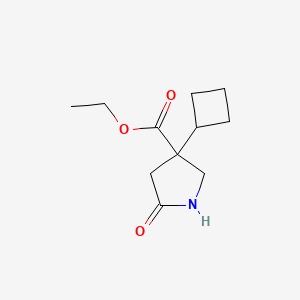
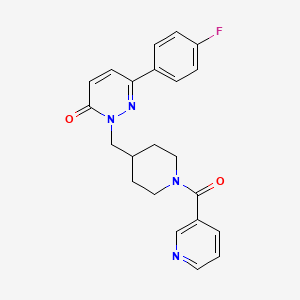
![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)
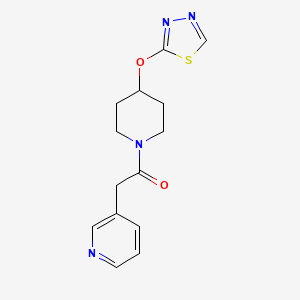
![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)
